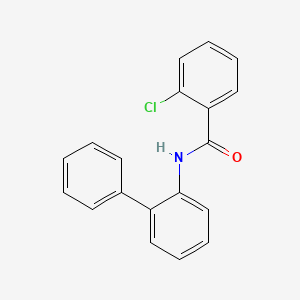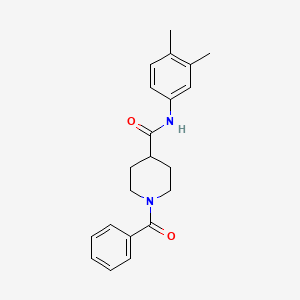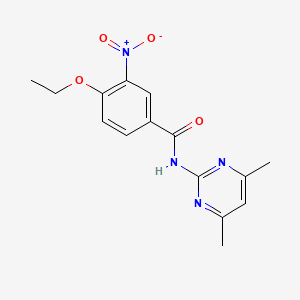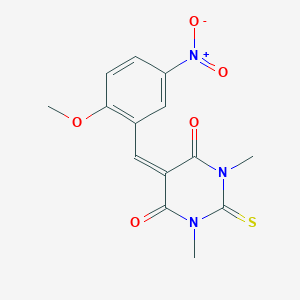![molecular formula C18H18N2O2S B5799458 methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MCCB belongs to the class of thioamide compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to act on various signaling pathways in cells. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate also activates the AMPK signaling pathway, which is involved in energy metabolism and has been linked to the beneficial effects of exercise.
Biochemical and Physiological Effects:
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can reduce oxidative stress, improve mitochondrial function, and increase the expression of antioxidant enzymes. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is its low solubility in water, which can make it difficult to administer in animal studies. In addition, more research is needed to fully understand the safety and toxicity profile of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Orientations Futures
There are several future directions for research on methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate and its safety and toxicity profile.
Méthodes De Synthèse
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylbenzene with thionyl chloride to form 2-cyclopropylbenzoyl chloride. This is then reacted with 2-aminobenzenethiol to form 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoic acid. Finally, this acid is esterified with methanol to form methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-[(2-cyclopropylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17(21)14-7-3-5-9-16(14)20-18(23)19-15-8-4-2-6-13(15)12-10-11-12/h2-9,12H,10-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIKSXVLAZNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)


![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)


![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)